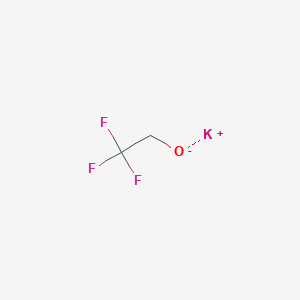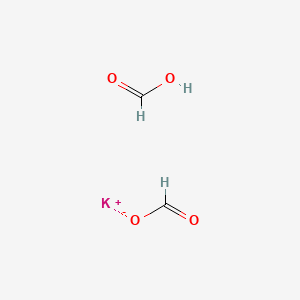
Potassium diformate
Übersicht
Beschreibung
Potassium Diformate (KDF) is an organic compound that is primarily used as a feed additive. It is a growth promoter and has antibacterial effects. The main components of KDF are formic acid and potassium formate, which exist naturally in nature and in the intestines of pigs . The unique antimicrobial function of KDF is based on the combined effects of formic acid and formate .
Molecular Structure Analysis
Potassium Diformate has a simple and unique molecular structure. Its molecular formula is C2H3KO4 and its molecular weight is 130.14 .
Physical And Chemical Properties Analysis
Potassium Diformate is a white crystalline powder. It is stable at normal temperatures and pressures .
Wissenschaftliche Forschungsanwendungen
Aquaculture Feed Additive
KDF is used in aquaculture to improve the health and growth of aquatic species. It significantly reduces the total bacterial count in feces by diffusing into the cell membranes of Gram-negative bacteria, leading to bacterial death .
Immunomodulatory Agent
Research has shown that KDF can modulate the immune system and antioxidant capacity in sturgeon fish, influencing cytokine and high mobility group protein gene induction .
Moisture Sorption Characteristic Study
KDF’s moisture sorption characteristics have been measured to understand its behavior as a dietary additive, especially since it’s been authorized by the European Union as an alternative to antibiotic growth promoters .
Non-Antibiotic Feed Additive
The EU has approved KDF as the first non-antibiotic feed additive, validating its application in animal nutrition and demonstrating beneficial health effects .
Preservative for Raw Fish
KDF is authorised as a preservative for raw fish for feed use in all animal species, ensuring safety and efficacy when used as such .
Immune Performance Improvement in Goldfish
Studies have aimed to determine the optimum dosage of KDF added to feed to increase the immune status of goldfish (Carassius auratus L) .
Wirkmechanismus
Target of Action
Potassium diformate (KDF) is primarily targeted towards the gut microbiota of animals, particularly in aquatic organisms . It is used as a feed additive and has been shown to have a significant impact on the growth and reproduction of these organisms . The primary targets of KDF are harmful bacteria such as E. coli and Salmonella .
Mode of Action
The action mechanism of KDF is mainly the action of small organic acid formic acid and potassium ion . Formate anions, derived from KDF, break down bacterial cell wall proteins outside the cell wall, playing a bactericidal and reducing role in bacteria such as E. coli and Salmonella . This antimicrobial effect reduces the general bacterial population in the gut, especially harmful bacteria, and promotes a more favorable microflora in the gut .
Biochemical Pathways
KDF affects several biochemical pathways. It has been shown to significantly reduce levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH) enzymes, and increase serum total protein, globulin, albumin, lysozyme enzyme activity, and alternative complement pathway activity . Moreover, KDF significantly increases digestive enzyme activities (protease, trypsin, chymotrypsin, lipase, and alpha amylase), with the highest levels seen in certain dosage groups .
Result of Action
The use of KDF results in improved growth performance parameters in animals, such as Beluga fish . It also improves digestion and reduces the pH of the gastrointestinal tract of chickens infected with S. pullorum . Furthermore, KDF has been shown to significantly modify the diversity and abundance of intestinal microflora in animals . In particular, it promotes the colonization of several probiotics, which are involved in maintenance of the intestinal barrier, modulation of inflammation, energy supply for intestinal cells, and pathogen resistance .
Action Environment
The action of KDF can be influenced by environmental factors. For instance, the use of KDF is less frequently reported in industrially underdeveloped areas . Moreover, the effectiveness of KDF can be influenced by the diet of the organism, as well as the presence of other compounds. For example, a study found that combining KDF with butyric acid resulted in improved growth and enhanced immune system in Beluga fish .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;formic acid;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.K/c2*2-1-3;/h2*1H,(H,2,3);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINNZIDCJWQYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029745 | |
| Record name | Potassium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium diformate | |
CAS RN |
20642-05-1 | |
| Record name | Potassium diformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020642051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium formate(1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM DIFORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHJ7DIT8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



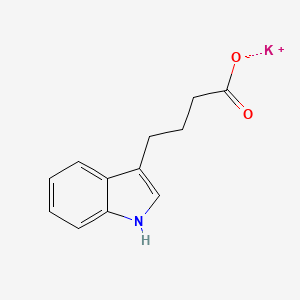
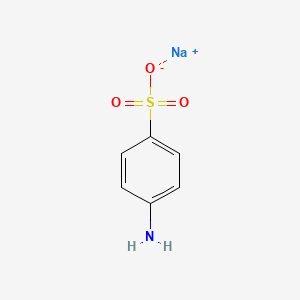
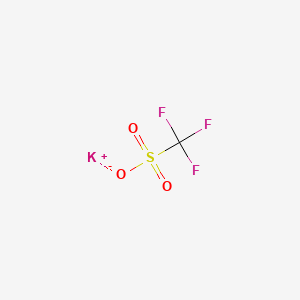
![1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propenyl)amino]-, monosodium salt](/img/structure/B1324453.png)



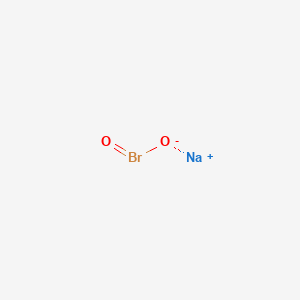
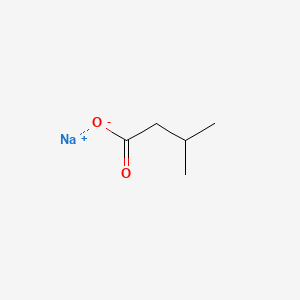
![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

